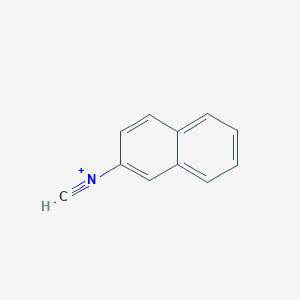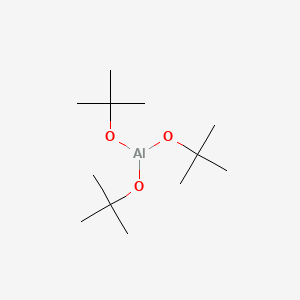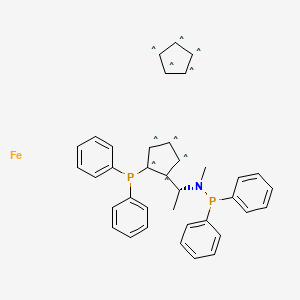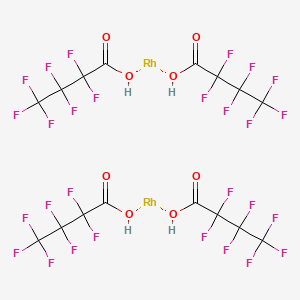
Bismuth(III) molybdate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth(III) molybdate is a compound composed of bismuth, molybdenum, and oxygen. It is known for its excellent catalytic properties, particularly in the selective oxidation and ammoxidation of hydrocarbons. This compound has been extensively studied and utilized in various industrial applications due to its high selectivity and activity .
準備方法
Bismuth(III) molybdate can be synthesized through several methods, including:
Co-precipitation: This is the most popular method, where bismuth and molybdenum precursors are mixed in an aqueous solution, followed by precipitation and calcination.
Solid-state reaction: This involves mixing solid bismuth and molybdenum compounds, followed by heating at high temperatures to form the desired product.
Sol-gel method: This technique involves the formation of a gel from a solution containing bismuth and molybdenum precursors, followed by drying and calcination.
Hydrothermal synthesis: This method involves reacting bismuth and molybdenum precursors in a high-pressure, high-temperature aqueous solution.
化学反応の分析
Bismuth(III) molybdate undergoes various chemical reactions, including:
Oxidation: It is widely used as a catalyst for the selective oxidation of hydrocarbons, such as propylene to acrolein.
Ammoxidation: This reaction involves the conversion of hydrocarbons to nitriles in the presence of ammonia.
Substitution: This compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxygen, ammonia, and various hydrocarbons. The major products formed from these reactions are acrolein, acrylonitrile, and other valuable industrial chemicals .
科学的研究の応用
Bismuth(III) molybdate has a wide range of scientific research applications, including:
Catalysis: It is extensively used as a catalyst in the selective oxidation and ammoxidation of hydrocarbons.
Energy storage: This compound has been explored for use in high-performance asymmetric supercapacitors due to its excellent electrochemical properties.
Environmental remediation: It has been investigated for its photocatalytic activity in the degradation of organic pollutants.
Material science: This compound is studied for its unique structural and electronic properties, making it a candidate for various advanced material applications.
作用機序
The mechanism by which bismuth(III) molybdate exerts its catalytic effects involves the activation of oxygen molecules on its surface, which then participate in the oxidation of hydrocarbons. The compound’s structure allows for the efficient transfer of electrons, facilitating the catalytic process . The molecular targets and pathways involved include the activation of oxygen and the formation of reactive oxygen species, which are crucial for the oxidation reactions .
類似化合物との比較
Bismuth(III) molybdate is often compared with other metal molybdates, such as:
Cobalt molybdate: Known for its use in hydrodesulfurization catalysts.
Nickel molybdate: Used in hydrogenation and hydrocracking catalysts.
Iron molybdate: Employed in the oxidation of methanol to formaldehyde.
This compound stands out due to its high selectivity and activity in the oxidation and ammoxidation of hydrocarbons, making it a preferred choice for these reactions .
特性
分子式 |
Bi2Mo3O12 |
|---|---|
分子量 |
897.8 g/mol |
IUPAC名 |
bis[(dioxo(oxobismuthanyloxy)molybdenio)oxy]-dioxomolybdenum |
InChI |
InChI=1S/2Bi.3Mo.12O |
InChIキー |
NJCRYJVCAARZQB-UHFFFAOYSA-N |
正規SMILES |
O=[Mo](=O)(O[Mo](=O)(=O)O[Bi]=O)O[Mo](=O)(=O)O[Bi]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)





